4,5-dideoxy-D-erythro-pent-4-enitol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dideoxy-D-erythro-pent-4-enitol typically involves the reduction of D-erythro-pent-4-enose. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled temperatures .
Industrial Production Methods: it is generally produced in small quantities for laboratory use .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dideoxy-D-erythro-pent-4-enitol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Further reduction can yield saturated alcohols.
Substitution: It can participate in nucleophilic substitution reactions, especially at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
4,5-Dideoxy-D-erythro-pent-4-enitol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: It serves as a model compound in studies of carbohydrate metabolism and enzyme interactions.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the context of metabolic disorders.
Industry: Its unique structure makes it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,5-dideoxy-D-erythro-pent-4-enitol involves its interaction with specific enzymes and metabolic pathways. It can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes involved in carbohydrate metabolism. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
4,5-Dideoxy-D-erythro-pent-4-ynitol: Similar structure but with a triple bond instead of a double bond.
2-O-Benzyl-4,5-dideoxy-2-C-[(Z)-2-iodoethenyl]-D-erythro-pent-4-enitol: Contains additional functional groups and is used in more specialized applications.
Uniqueness: 4,5-Dideoxy-D-erythro-pent-4-enitol is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and makes it a valuable tool in research. Its ability to undergo multiple types of reactions and its applications in diverse fields highlight its importance .
Properties
CAS No. |
100017-23-0 |
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Molecular Formula |
C5H10O3 |
Molecular Weight |
118.13 g/mol |
IUPAC Name |
(2S,3R)-pent-4-ene-1,2,3-triol |
InChI |
InChI=1S/C5H10O3/c1-2-4(7)5(8)3-6/h2,4-8H,1,3H2/t4-,5+/m1/s1 |
InChI Key |
MHGMBRBPBZPUAD-UHNVWZDZSA-N |
Isomeric SMILES |
C=C[C@H]([C@H](CO)O)O |
Canonical SMILES |
C=CC(C(CO)O)O |
Origin of Product |
United States |
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